N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a 4-fluorophenyl group at the 1-position and a thioacetamide linker connected to a 4-bromophenyl moiety. This compound is structurally characterized by its dual aromatic systems (pyrazolo-pyrimidine and bromo/fluorophenyl groups) and a sulfur-containing acetamide bridge, which likely influences its electronic and steric properties . Its molecular formula is C₁₉H₁₃BrFN₅OS, with a molecular weight of 469.3 g/mol (calculated). The compound has been synthesized via nucleophilic substitution or coupling reactions involving thioacetic acid derivatives and aryl amines, as observed in analogous pyrazolo-pyrimidine systems .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLNLVZPKCJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the preparation of the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and a suitable pyrimidine derivative under acidic or basic conditions.
-
Thioether Formation: : The next step involves the introduction of the thioether linkage. This is typically done by reacting the pyrazolopyrimidine core with a thiol derivative, such as 2-chloroacetamide, under nucleophilic substitution conditions.
-
Bromophenyl Substitution: : Finally, the 4-bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or a bromophenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, or other proteins.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins, potentially inhibiting their activity. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogues and their key differences:
Physicochemical and Computational Properties
Key parameters for bioavailability and drug-likeness:
The target compound exhibits moderate lipophilicity (XLogP = 2.6), comparable to its triazinoindole analogue. Its lower TPSA (87.5 Ų) suggests improved membrane permeability relative to the quinazolin-4-one derivative (TPSA = 112 Ų) .
Carbonic Anhydrase (hCA) Inhibition :
- The quinazolin-4-one analogue (KI = 548.6 nM for hCA I) shows stronger inhibition than the target compound, which lacks sulfonamide groups critical for hCA binding .
- Replacing the 4-bromophenyl with a 4-phenoxyphenyl group (as in compound 24, ) reduces activity, highlighting the importance of halogens in target engagement .
Kinase Inhibition Potential: Pyrazolo-pyrimidine cores are known kinase inhibitors. The target compound’s fluorophenyl and bromophenyl groups may enhance selectivity for tyrosine kinases, similar to COX-2 inhibitors reported in .
Cytotoxicity: Quinazolin-4-one derivatives (e.g., compound 21, ) exhibit cytotoxicity in MCF-10A cells (IC₅₀ < 10 µM), whereas pyrazolo-pyrimidines like the target compound show lower toxicity due to reduced quinone-mimicking properties .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and acylation. Key parameters to optimize include:
- Temperature : Maintain 60–80°C during thioacetamide coupling to avoid side reactions .
- Solvent : Use anhydrous DMF or THF to enhance solubility of intermediates .
- Catalysts : Triethylamine (TEA) improves acylation efficiency by scavenging HCl .
- Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol achieves >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR verify aromatic proton environments and carbonyl/thioether linkages (e.g., δ 10.2 ppm for acetamide NH) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 485.02 (calculated for CHBrFNOS) .
Q. What are the primary biological targets of this compound?
The compound exhibits kinase inhibition (e.g., EGFR, VEGFR2) and antiproliferative activity in cancer cell lines (IC = 0.8–2.3 µM in MCF-7 and A549) via ATP-binding site disruption . Fluorophenyl and bromophenyl groups enhance target affinity through hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
| Substituent Modification | Impact on Activity | Source |
|---|---|---|
| Replacement of 4-bromophenyl with 4-nitrophenyl | Increased cytotoxicity (IC ↓ by 40%) but reduced solubility | |
| Substitution of thioether with sulfone | Loss of kinase inhibition due to disrupted H-bonding | |
| Addition of methoxy groups to the pyrazolo core | Enhanced metabolic stability in hepatic microsomes |
Q. How to resolve contradictions in bioactivity data across cell lines?
Discrepancies (e.g., higher potency in MCF-7 vs. HEK293) may arise from differential expression of target kinases. Use orthogonal assays:
- Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
- siRNA Knockdown : Confirm target specificity by silencing EGFR/VEGFR2 in resistant cell lines .
- Microscopy : Monitor apoptosis (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Q. What in silico strategies predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina models interactions with EGFR (PDB: 1M17); fluorophenyl group occupies hydrophobic pocket .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) and blood-brain barrier exclusion (logBB < -1) .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Degrades rapidly at pH < 3 (gastric conditions) via acetamide hydrolysis. Stable at pH 7.4 (t = 12 h) .
- Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the thioether bond .
- Metabolic Pathways : Cytochrome P450 3A4 mediates N-dealkylation; use liver microsome assays to identify metabolites .
Q. What is the role of the fluorophenyl group in target engagement?
The 4-fluorophenyl moiety:
- Enhances π-π stacking with kinase active-site residues (e.g., Phe832 in EGFR) .
- Reduces metabolic oxidation compared to chlorophenyl analogs .
- Modulates logP (2.8 vs. 3.5 for non-fluorinated analogs), improving membrane permeability .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N vs. air) to control oxidative byproducts .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (Gaussian 09) .
- Bioactivity Confirmation : Use 3D tumor spheroids to mimic in vivo efficacy before animal trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
